molecular formula C21H22ClF3N4O3S B2527323 4-[1-(benzenesulfonyl)ethyl]-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-5-ethyl-2,3-dihydro-1H-imidazol-2-one CAS No. 444151-76-2

4-[1-(benzenesulfonyl)ethyl]-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-5-ethyl-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B2527323
CAS No.: 444151-76-2
M. Wt: 502.94
InChI Key: AHXBYYFHEZPXRW-UHFFFAOYSA-N
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Description

The compound 4-[1-(benzenesulfonyl)ethyl]-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-5-ethyl-2,3-dihydro-1H-imidazol-2-one is a structurally complex small molecule featuring a dihydroimidazol-2-one core substituted with a benzenesulfonyl ethyl group, a pyridinylaminoethyl side chain, and an ethyl moiety. The trifluoromethyl and chloro substituents on the pyridine ring enhance metabolic stability and lipophilicity, while the benzenesulfonyl group may influence binding affinity through hydrophobic interactions .

Properties

IUPAC Name

5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClF3N4O3S/c1-3-17-18(13(2)33(31,32)15-7-5-4-6-8-15)28-20(30)29(17)10-9-26-19-16(22)11-14(12-27-19)21(23,24)25/h4-8,11-13H,3,9-10H2,1-2H3,(H,26,27)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXBYYFHEZPXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)N1CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[1-(benzenesulfonyl)ethyl]-1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-5-ethyl-2,3-dihydro-1H-imidazol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H23ClF3N4O2S\text{C}_{19}\text{H}_{23}\text{ClF}_{3}\text{N}_4\text{O}_2\text{S}

This structure includes functional groups such as a benzenesulfonyl moiety, a trifluoromethyl pyridine, and an imidazole ring, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may function as an inhibitor of specific kinases and other enzymes involved in cellular signaling pathways.

  • Kinase Inhibition : Preliminary studies suggest that the compound may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous tissues .
  • Antiviral Activity : Similar compounds have shown antiviral properties against RNA viruses, suggesting that this compound may also exhibit such activity through mechanisms involving inhibition of viral replication .

Biological Activity Overview

The following table summarizes the key biological activities reported for the compound:

Biological Activity Description Reference
Anticancer Inhibits CDK activity, potentially leading to reduced tumor growth.
Antiviral May exhibit antiviral properties against RNA viruses.
Enzyme Inhibition Potential inhibition of enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds or derivatives:

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound. For instance, a study evaluating similar imidazolones reported significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (μM) Selectivity
HCT1165.2Colon Cancer
MCF-73.8Breast Cancer
HeLa4.5Cervical Cancer

These findings suggest that compounds with similar structures may inhibit tumor growth by inducing apoptosis or disrupting cell cycle progression .

Antimicrobial Properties

Research indicates that derivatives of imidazoles possess antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of the benzenesulfonyl group enhances lipophilicity, potentially improving membrane permeability and efficacy against bacterial strains .

Cancer Treatment

Given its structural features, this compound may serve as a lead compound for developing new anticancer agents targeting specific pathways involved in tumorigenesis. The trifluoromethyl group is known to enhance metabolic stability and bioavailability .

Antiviral Activity

Preliminary studies on related compounds suggest potential antiviral activity against viruses such as HIV and Hepatitis C. The mechanism may involve inhibition of viral replication through interference with viral enzymes .

Compound Efficacy in Clinical Trials

A clinical trial investigating the efficacy of imidazole derivatives in treating resistant cancer types demonstrated promising results, with several patients showing partial responses to treatment involving compounds similar to the one discussed .

Comparative Analysis with Existing Drugs

A comparative analysis with standard chemotherapy agents revealed that this compound exhibited lower toxicity profiles while maintaining efficacy against targeted cancer cells:

Drug Efficacy Toxicity
Standard ChemotherapyHighModerate
Imidazole DerivativeModerateLow

This suggests a favorable therapeutic window for further development.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / CAS Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Bioactivity Notes
Target Compound Dihydroimidazol-2-one - 1-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)
- 4-[1-(Benzenesulfonyl)ethyl]
- 5-Ethyl
Not provided Estimated >450 Hypothesized kinase inhibition
4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one Dihydroimidazol-2-one - 1-(4-Methylphenyl)
- 4-[1-(Benzenesulfonyl)ethyl]
- 5-Ethyl
C20H22N2O3S 370.47 No reported bioactivity
N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-1,5-dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetamide Triazole-thione - Pyridinylaminoethyl
- Thioxo-triazole
- Propyl
Not provided Not provided Potential protease/kinase modulation
(5R)-2-amino-5-(4-fluoro-3-pyrimidin-5-ylphenyl)-3-methyl-5-[4-(trifluoromethoxy)phenyl]-3,5-dihydro-4H-imidazol-4-one Dihydroimidazol-4-one - Pyrimidinylphenyl
- Trifluoromethoxyphenyl
- Methyl
C21H15F4N5O2 445.37 Imidazolone-based inhibitor (PDB: 569)

Key Observations :

  • Core Flexibility : The dihydroimidazolone core in the target compound is structurally analogous to dihydroimidazol-4-one derivatives (e.g., PDB 569 ligand), which exhibit confirmed enzyme inhibition .
  • Trifluoromethyl groups (present in the target and PDB 569 ligand) enhance metabolic stability and hydrophobic binding . Replacement of the 4-methylphenyl group (in CAS 477848-65-0 ) with the pyridinylaminoethyl moiety in the target compound likely improves target specificity.

Bioactivity and Binding Mode Predictions

  • Similarity Indexing: Compounds with >70% structural similarity (via Tanimoto coefficient) often share bioactivity profiles . The pyridinylaminoethyl group in the target compound aligns with kinase inhibitors like those targeting ROCK1 .
  • Docking Studies : Analogues with triazole-thiazole acetamide scaffolds (e.g., 9c ) show distinct binding poses in active sites, suggesting that the target compound’s benzenesulfonyl group may occupy hydrophobic pockets.

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